4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with chlorine atoms at the 4 and 6 positions and an ethyl group at the 1 position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the interruption of the cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents cells from entering the S phase, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in cancer cells . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also affect the compound’s action and efficacy. These factors would need to be considered when developing the compound as a therapeutic agent.
Biochemical Analysis
Biochemical Properties
The compound 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with CDK2, a key regulator of the cell cycle . The nature of these interactions involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
This compound has shown to exert significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, by inducing apoptosis and altering cell cycle progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CDK2, leading to the inhibition of the enzyme’s activity . This results in the disruption of cell cycle progression and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with ethylhydrazine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazolo[3,4-d]pyrimidines.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the ethyl group at the 1 position but shares similar chemical properties.
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a methyl group instead of an ethyl group at the 1 position.
Uniqueness: 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 1 position can enhance its lipophilicity and potentially improve its pharmacokinetic properties .
Properties
IUPAC Name |
4,6-dichloro-1-ethylpyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-6-4(3-10-13)5(8)11-7(9)12-6/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSDYSAYKSKMQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729126 | |
Record name | 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864292-48-8 | |
Record name | 4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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